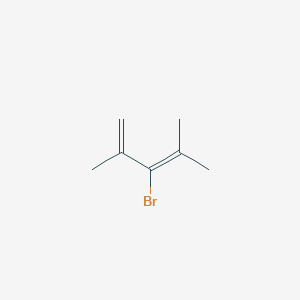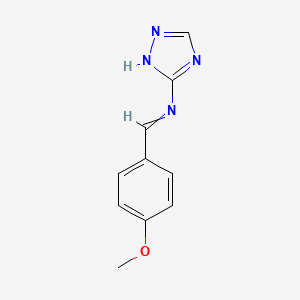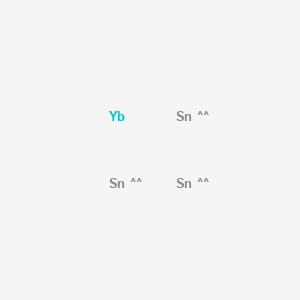
CID 71355288
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 71355288 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355288 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Friedel-Craft Reaction: This step involves the use of a catalyst such as aluminum chloride to facilitate the reaction.
Amidation: This process involves the formation of an amide bond, typically using reagents like carbodiimides.
Reduction: This step reduces specific functional groups, often using hydrogen gas in the presence of a metal catalyst.
Protection Reaction: The final step involves protecting specific functional groups to prevent unwanted reactions, often using tert-butyloxycarbonyl (Boc) protection.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
化学反应分析
Types of Reactions
CID 71355288 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
CID 71355288 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of CID 71355288 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or industrial applications .
相似化合物的比较
Similar Compounds
- CID 2244 (Aspirin)
- CID 5161 (Salicylsalicylic Acid)
- CID 3715 (Indomethacin)
- CID 1548887 (Sulindac)
Uniqueness
CID 71355288 stands out due to its specific chemical structure and properties, which may offer advantages in certain applications over similar compounds. For example, it may exhibit higher stability, selectivity, or efficacy in specific reactions or biological systems .
属性
分子式 |
Sn3Yb |
|---|---|
分子量 |
529.2 g/mol |
InChI |
InChI=1S/3Sn.Yb |
InChI 键 |
XMBJUGIMPJTCHU-UHFFFAOYSA-N |
规范 SMILES |
[Sn].[Sn].[Sn].[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



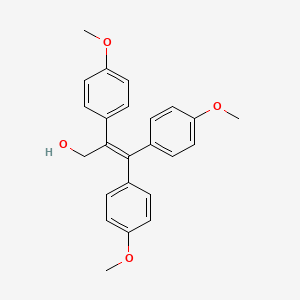
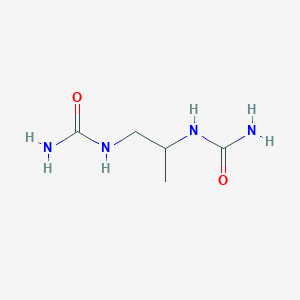
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
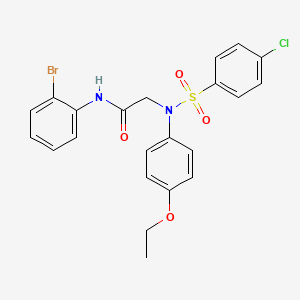
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
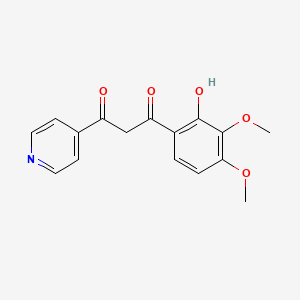
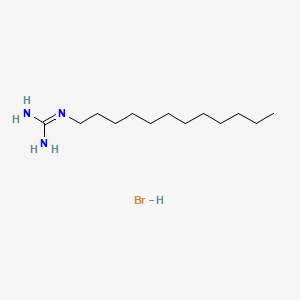
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)

